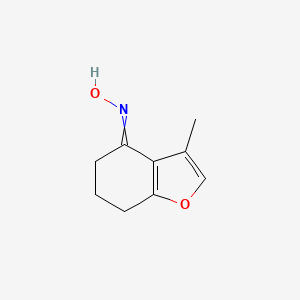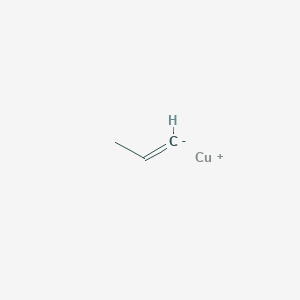
Acetic acid;1-ethynylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-ethynylcyclobutan-1-ol is a compound that combines the properties of acetic acid and 1-ethynylcyclobutan-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative 1-ethynylcyclobutan-1-ol is a cyclobutane derivative with an ethynyl group and a hydroxyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-ethynylcyclobutan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-ethynylcyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in 1-ethynylcyclobutan-1-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products depend on the nucleophile used and can include halides, amines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-ethynylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid;1-ethynylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the chemical industry and as a food preservative.
1-ethynylcyclobutan-1-ol:
Uniqueness
Acetic acid;1-ethynylcyclobutan-1-ol is unique due to the combination of the properties of acetic acid and 1-ethynylcyclobutan-1-ol
Eigenschaften
CAS-Nummer |
61422-83-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
acetic acid;1-ethynylcyclobutan-1-ol |
InChI |
InChI=1S/C6H8O.C2H4O2/c1-2-6(7)4-3-5-6;1-2(3)4/h1,7H,3-5H2;1H3,(H,3,4) |
InChI-Schlüssel |
IHQHIXLBXYCJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C#CC1(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

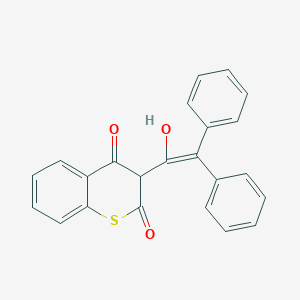

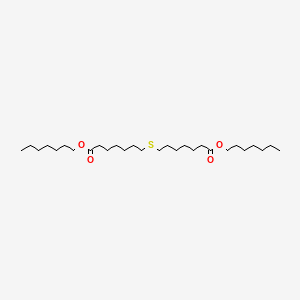
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

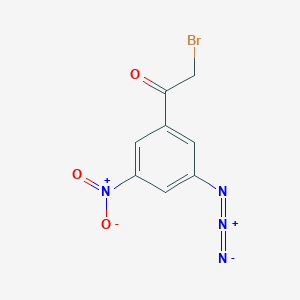

![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)

